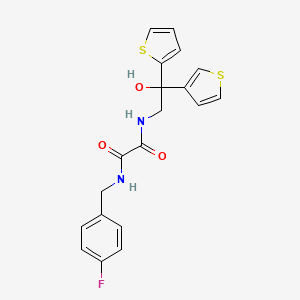

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Beschreibung

The compound N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a hydroxy-substituted ethyl bridge at N2 bearing two distinct thiophene rings (2-yl and 3-yl). While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs suggest that the fluorine atom and thiophene moieties likely influence electronic properties, metabolic stability, and intermolecular interactions .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-9-26-11-14)16-2-1-8-27-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUARDNWHNPNDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Fluorobenzyl moiety : Enhances lipophilicity and may improve receptor binding.

- Hydroxyethyl group : Contributes to solubility and potential interactions with biological targets.

- Oxalamide functional group : Known for diverse biological activities.

Physical and Chemical Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₁N₂O₂S₂ |

| Molecular Weight | 358.48 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves several steps:

- Preparation of intermediates : Reaction of 4-fluorobenzylamine with oxalyl chloride to form an oxalamide intermediate.

- Formation of the final product : The intermediate is then reacted with 2-hydroxy-2-(thiophen-2-yl)ethylamine under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, potentially leading to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The oxalamide group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The fluorobenzyl moiety can enhance binding affinity to certain receptors, influencing signaling pathways.

Biological Activity

Research indicates that N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results indicating selective toxicity.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that the compound showed significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

-

Cytotoxicity in Cancer Cells :

- Research involving various cancer cell lines has indicated that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

-

In Vivo Studies :

- Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound, showing promising results in reducing tumor growth without significant toxicity .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

*Derived from structural analogs. †Estimated based on similar compounds (e.g., ).

Functional and Metabolic Differences

- Thiophene vs. Pyridine/Furan : Thiophene rings (in the target and ) contribute to aromatic π-π interactions, while pyridine (S336) or furan substituents may modulate electronic effects or receptor binding.

- Metabolism : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) undergoes rapid metabolism in rat hepatocytes without amide hydrolysis , whereas hydroxy-containing analogs like the target compound might exhibit different metabolic stability due to hydrogen bonding or steric effects.

Regulatory and Application Context

- Flavoring Agents: S336 has regulatory approval (FEMA 4233) as a flavor enhancer, replacing monosodium glutamate (MSG) in food products . In contrast, thiophene-containing oxalamides (target compound, ) lack reported flavor-related applications, suggesting divergent biological targets or safety profiles.

- Pharmacokinetics: Limited data exist for thiophene-oxalamides, but S336 shows poor bioavailability in rats despite rapid plasma elimination , highlighting the need for further studies on structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.